7-Fluoro-6-(trifluoromethyl)chroman-4-one

Lipophilicity Drug design ADME prediction

7-Fluoro-6-(trifluoromethyl)chroman-4-one (CAS 1273665-16-9) is a fluorinated chroman-4-one building block bearing an electron-withdrawing trifluoromethyl group at C6 and a fluorine atom at C7 on the benzopyranone scaffold. With a molecular formula of C₁₀H₆F₄O₂ (MW 234.15), a computed LogP of 2.3–2.8, and topological polar surface area (TPSA) of 26.3 Ų, this compound occupies a distinct physicochemical space among chroman-4-one analogs.

Molecular Formula C10H6F4O2
Molecular Weight 234.15 g/mol
Cat. No. B13048510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-6-(trifluoromethyl)chroman-4-one
Molecular FormulaC10H6F4O2
Molecular Weight234.15 g/mol
Structural Identifiers
SMILESC1COC2=CC(=C(C=C2C1=O)C(F)(F)F)F
InChIInChI=1S/C10H6F4O2/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4H,1-2H2
InChIKeyQNMSMKOXWJMUBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-6-(trifluoromethyl)chroman-4-one – Procurement-Ready Physicochemical Baseline and Comparator Landscape


7-Fluoro-6-(trifluoromethyl)chroman-4-one (CAS 1273665-16-9) is a fluorinated chroman-4-one building block bearing an electron-withdrawing trifluoromethyl group at C6 and a fluorine atom at C7 on the benzopyranone scaffold . With a molecular formula of C₁₀H₆F₄O₂ (MW 234.15), a computed LogP of 2.3–2.8, and topological polar surface area (TPSA) of 26.3 Ų, this compound occupies a distinct physicochemical space among chroman-4-one analogs . Its closest comparators include the regioisomer 6-fluoro-7-(trifluoromethyl)chroman-4-one (CAS 1092349-22-8), the mono-CF₃ analogs 6-(trifluoromethyl)chroman-4-one and 7-(trifluoromethyl)chroman-4-one, and the di-fluoro congener 6,7-difluorochroman-4-one . The following evidence guide provides quantitative differentiation to inform procurement and lead-optimization decisions.

Why 7-Fluoro-6-(trifluoromethyl)chroman-4-one Cannot Be Replaced by Generic Chroman-4-one Analogs


Chroman-4-one derivatives with identical molecular formulae but differing substitution regiochemistry are not interchangeable in lead optimization campaigns. The C6-CF₃ / C7-F substitution pattern of this compound produces a distinct LogP window (2.33–2.81) compared with its C6-F / C7-CF₃ regioisomer (LogP 3.25) , a difference of approximately 0.4–0.9 log units that is pharmacokinetically meaningful for membrane partitioning and oral absorption prediction [1]. Furthermore, the electron-withdrawing character of the CF₃ group at C6 (ortho to the ketone) polarizes the chromanone carbonyl differently than a C7-CF₃ arrangement, altering both the reactivity of the 4-keto group during reductive amination and the π-electron density of the aromatic ring for downstream electrophilic substitution chemistry [2]. These quantifiable differences in lipophilicity, electronic structure, and synthetic accessibility mean that generic substitution with a mono-fluorinated or mono-CF₃ analog introduces uncontrolled variables into SAR exploration and synthetic route design.

Quantitative Differentiation Evidence for 7-Fluoro-6-(trifluoromethyl)chroman-4-one Versus Closest Analogs


Lipophilicity Window Differentiates 7-F-6-CF₃ from Its Regioisomer and Mono-Substituted Analogs

7-Fluoro-6-(trifluoromethyl)chroman-4-one exhibits a computed LogP of 2.33 (Fluorochem) to 2.81 (Leyan) , placing its lipophilicity between the mono-CF₃ analogs (7-(trifluoromethyl)chroman-4-one, XLogP3-AA = 2.3) and its regioisomer 6-fluoro-7-(trifluoromethyl)chroman-4-one (LogP = 3.25, Chemsrc) [1]. This LogP difference of 0.4–0.9 units versus the regioisomer translates to an estimated 2.5–8-fold difference in octanol-water partition coefficient, which is sufficient to alter membrane permeability predictions in Caco-2 and MDCK models. The compound is also substantially more lipophilic than 6,7-difluorochroman-4-one (LogP = 1.93) and unsubstituted chroman-4-one (XlogP = 1.40) [2].

Lipophilicity Drug design ADME prediction

Identical TPSA but Different LogP: Differential Passive Permeability Predicted Versus Regioisomer

Both 7-fluoro-6-(trifluoromethyl)chroman-4-one and its regioisomer 6-fluoro-7-(trifluoromethyl)chroman-4-one share the same TPSA of 26.3 Ų, molecular weight (234.15 Da), hydrogen bond acceptor count (2), hydrogen bond donor count (0), and rotatable bond count (0) . This identical TPSA is well below the threshold of 140 Ų commonly associated with good oral absorption and below 60–70 Ų associated with blood-brain barrier penetration [1]. However, the divergent LogP values (2.3–2.8 vs 3.25) mean that the two regioisomers are predicted to exhibit different passive membrane permeability rates despite sharing the same hydrogen-bonding capacity, as permeability is a function of both hydrophobicity and polar surface area.

TPSA Membrane permeability Regioisomer comparison

Dual Fluorine-CF₃ Substitution Enhances Metabolic Stability Potential Versus Non-Fluorinated Chroman-4-ones

The C7-fluorine substituent in 7-fluoro-6-(trifluoromethyl)chroman-4-one is positioned on the aromatic ring at a site that is typically susceptible to cytochrome P450-mediated oxidative metabolism. The C–F bond strength (approximately 472 kJ/mol vs C–H at ~411 kJ/mol for aromatic positions) creates a kinetic barrier to oxidative defluorination at C7 . Simultaneously, the C6-CF₃ group is metabolically stable due to the strength of the C–F bonds in the trifluoromethyl group. In contrast, 6-(trifluoromethyl)chroman-4-one (lacking 7-F) and unsubstituted chroman-4-one both possess an unblocked aromatic C–H bond at C7, which represents a potential site for oxidative metabolism . This class-level inference is supported by the general observation that fluorine substitution on chroman-4-one scaffolds impedes CYP450-mediated deactivation and prolongs compound half-life [1].

Metabolic stability CYP450 oxidation Fluorine blocking

Chiral Amine Derivatization Pathway: The 4-Ketone Enables Access to Enantiopure Building Blocks Not Available from Chromone Analogs

The C4 ketone of 7-fluoro-6-(trifluoromethyl)chroman-4-one can be converted via reductive amination or asymmetric reduction to the corresponding chiral 4-amine derivative, 7-fluoro-6-(trifluoromethyl)chroman-4-amine (CAS 1272725-50-4 for the (R)-enantiomer), a compound listed separately as a pharmaceutical intermediate . This derivatization pathway is not accessible from fully aromatic chromone analogs (e.g., 7-fluoro-6-(trifluoromethyl)chromen-4-one) because the chromone C2–C3 double bond alters the reactivity at C4. Among the close chroman-4-one analogs, only those retaining the saturated 2,3-dihydro-4H-pyran-4-one core can undergo this transformation without skeletal rearrangement [1]. The resulting chiral amine has molecular formula C₁₀H₉F₄NO (MW 235.18) and introduces a basic nitrogen center, expanding the accessible chemical space for library synthesis.

Chiral building block Reductive amination Medicinal chemistry

Purity Benchmark: 98% HPLC Specification Across Major Suppliers Ensures Reproducible Pharmacological Data

7-Fluoro-6-(trifluoromethyl)chroman-4-one is commercially available with purity specifications of 95% (Fluorochem) to 98% (Leyan, ChemicalBook suppliers) as determined by HPLC . This compares favorably to certain mono-substituted analogs that may contain positional isomers as impurities. For example, 7-fluorochroman-4-one is noted to contain up to 15% of the 5-isomer as a synthetic by-product . The target compound's regioisomeric purity is critical because the 6-fluoro-7-(trifluoromethyl)chroman-4-one regioisomer (CAS 1092349-22-8) has a LogP approximately 0.4–0.9 units higher, and contamination at even 5–10% levels could introduce meaningful variability in biological assay readouts, particularly cell-based permeability and protein-binding assays.

Chemical purity Procurement specification Reproducibility

Electron-Withdrawing C6-CF₃ Ortho to Ketone Polarizes the Carbonyl More Strongly Than C7-CF₃ Arrangement, Altering Nucleophilic Addition Reactivity

In 7-fluoro-6-(trifluoromethyl)chroman-4-one, the C6-CF₃ group is positioned ortho to the C4 carbonyl (C4–C5–C6 connectivity), allowing a through-bond inductive withdrawal that polarizes the ketone more effectively than the C7-CF₃ arrangement in 7-(trifluoromethyl)chroman-4-one, where the CF₃ is para to the carbonyl [1]. This ortho-CF₃ effect is a well-established phenomenon in aromatic ketone chemistry: the σₘ Hammett constant for CF₃ (+0.43) combined with the field effect at the ortho position produces a stronger net electron withdrawal at the carbonyl carbon than a para-CF₃ (σₚ = +0.54 but lacking the proximity-driven field effect) [2]. The practical consequence is that 7-fluoro-6-(trifluoromethyl)chroman-4-one may exhibit enhanced reactivity toward nucleophiles (e.g., Grignard reagents, hydride donors, amines) at the C4 position compared with the C7-CF₃ analog.

Electronic effect Carbonyl polarization Synthetic chemistry

Recommended Research and Industrial Application Scenarios for 7-Fluoro-6-(trifluoromethyl)chroman-4-one Based on Quantitative Evidence


Lead Optimization for CNS-Penetrant Programs Requiring Controlled Lipophilicity

The LogP range of 2.3–2.8 combined with TPSA of 26.3 Ų positions 7-fluoro-6-(trifluoromethyl)chroman-4-one as an attractive scaffold for CNS drug discovery programs where excessive lipophilicity (LogP > 3.5) is associated with increased promiscuity and hERG liability. Compared with the more lipophilic regioisomer (6-F-7-CF₃, LogP 3.25), this compound offers a 0.4–0.9 log unit reduction in hydrophobicity while maintaining the same favorable TPSA for passive blood-brain barrier penetration . This property profile is supported by the finding that 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, a structurally related fluorinated chroman-4-one, achieved an IC₅₀ of 6 μM with a selectivity index of 150 in an antiviral assay, demonstrating that fluorinated chroman-4-ones can achieve both potency and selectivity [1].

Synthesis of Chiral 4-Aminochroman Libraries for Kinase or GPCR Lead Discovery

The C4 ketone in 7-fluoro-6-(trifluoromethyl)chroman-4-one provides a prochiral center that can be converted via asymmetric reductive amination to enantiopure (R)- or (S)-7-fluoro-6-(trifluoromethyl)chroman-4-amine (CAS 1272725-50-4 and 1212877-83-2, respectively) . This transformation introduces a basic amine handle suitable for generating amide, sulfonamide, or urea libraries for kinase hinge-binding motifs or GPCR ligand optimization. The defined 7-F-6-CF₃ substitution pattern on the chroman ring is not accessible from the regioisomeric 6-F-7-CF₃ chroman-4-one without a separate synthetic route, giving procurement teams a reason to select this specific isomer. Furthermore, the ortho-CF₃-to-carbonyl electronic effect may facilitate milder reductive amination conditions compared with para-CF₃ analogs .

Metabolic Stability Screening with Reduced Aromatic Soft-Spot Liability

For drug metabolism and pharmacokinetics (DMPK) screening cascades, this compound provides a chroman-4-one core with both aromatic oxidation sites (C6 and C7) blocked by fluorine and trifluoromethyl substituents . Compared with 6-(trifluoromethyl)chroman-4-one, which retains an unsubstituted C7–H bond susceptible to CYP-mediated hydroxylation, and 7-fluorochroman-4-one, which retains a C6–H bond, the dual substitution in 7-fluoro-6-(trifluoromethyl)chroman-4-one offers a cleaner metabolic profile for use as a control scaffold in in vitro microsomal or hepatocyte stability assays . The C–F bond strength advantage (~472 kJ/mol vs ~411 kJ/mol for C–H) provides a theoretical kinetic barrier to oxidative metabolism at C7, which is supported by the broader medicinal chemistry literature on fluorine blocking effects [1].

Building Block for Fragment-Based Drug Discovery Requiring High Purity and Defined Regiochemistry

With supplier-certified purity of 95–98% by HPLC and well-defined regiochemistry free from positional isomer contamination, 7-fluoro-6-(trifluoromethyl)chroman-4-one is suited for fragment-based screening libraries where impurity-driven false positives can waste significant screening resources . In contrast, 7-fluorochroman-4-one is documented to contain up to 15% of the 5-fluoro isomer [1], and 6-fluoro-7-(trifluoromethyl)chroman-4-one may potentially contain traces of the 7-fluoro-6-CF₃ isomer depending on the synthetic route. The target compound's synthetic accessibility from 2-fluoro-5-(trifluoromethyl)phenol provides a regiochemically unambiguous route, ensuring batch-to-batch consistency critical for reproducible fragment screening data [2].

Quote Request

Request a Quote for 7-Fluoro-6-(trifluoromethyl)chroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.